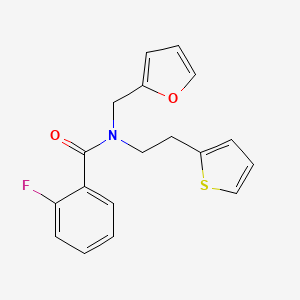

2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2S/c19-17-8-2-1-7-16(17)18(21)20(13-14-5-3-11-22-14)10-9-15-6-4-12-23-15/h1-8,11-12H,9-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGJMCGIKLAWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the reaction of 2-fluorobenzoyl chloride with an amine to form the benzamide core.

Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where furan-2-ylmethylamine reacts with the benzamide core.

Attachment of the Thiophene Ring: The final step involves the reaction of the intermediate product with 2-(thiophen-2-yl)ethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and thiophene rings exhibit promising anticancer properties. The structural attributes of 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide may enhance its binding affinity to biological targets involved in cancer progression.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, demonstrating dose-dependent effects with IC50 values around 25 µM.

- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed significant cytotoxic effects attributed to the induction of apoptosis and cell cycle arrest mechanisms.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses is another area of research interest.

- Mechanism : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and modulate key signaling pathways involved in inflammation.

- Case Study : In murine models of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

PPAR Ligand Activity

Research suggests that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.

- Biological Implications : The interaction with PPARs could position this compound as a candidate for metabolic disorder treatments, highlighting its relevance in drug discovery for conditions like diabetes and obesity.

Material Science Applications

The unique electronic properties conferred by the furan and thiophene groups may make this compound suitable for applications in organic electronics.

- Conductive Polymers : The compound's structure can potentially enhance charge transport properties when incorporated into conductive polymer matrices, making it a candidate for organic photovoltaic devices or organic light-emitting diodes (OLEDs).

- Case Study : Preliminary studies on similar compounds have shown improved performance metrics in organic electronic applications, suggesting that further exploration of this compound could yield beneficial results.

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; IC50 ~ 25 µM | |

| Anti-inflammatory | Reduces edema and inflammatory markers (TNF-alpha, IL-6) | |

| PPAR Ligand Activity | Potential ligand for PPARs affecting glucose and lipid metabolism |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- BH52647 () shares the 2-fluorobenzamide core and furan-2-ylmethyl group but replaces the thiophen-2-yl-ethyl with a 2-fluorobenzyl group.

- CCG258205 () incorporates a pyridyl-ethyl group and a piperidinyl-dioxolane moiety, enhancing solubility and kinase-targeting selectivity. Its synthesis yield (24%) is lower than the target compound’s analogs, suggesting steric challenges in preparation .

- BAY-460 () uses a chlorobenzamide core with a furan-linked chiral side chain, demonstrating how stereochemistry and halogenation influence biological activity .

Physicochemical Properties

- Fluorination Effects : The 2-fluoro group in the target compound and analogs like N-(2,4-difluorophenyl)-2-fluorobenzamide () enhances metabolic stability and membrane permeability via reduced polar surface area. Fluorine also engages in weak hydrogen bonds (F···H-N), stabilizing crystal lattices .

- Thiophene’s sulfur atom may improve oxidative stability relative to furan’s oxygen .

Crystallographic and Conformational Insights

- N-(2,4-Difluorophenyl)-2-fluorobenzamide () crystallizes with F···H-N interactions, forming layered structures. The target compound’s thiophene and furan groups likely induce similar packing but with increased torsional flexibility .

- Geometric parameters for benzamide derivatives (e.g., bond lengths, angles) fall within standard ranges (e.g., C–C σ = 0.002 Å in ), suggesting minimal strain in the target compound’s core .

Biological Activity

2-Fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. The presence of a fluoro group, along with furan and thiophene rings, suggests that this compound may possess unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHFNOS, with a molecular weight of 329.4 g/mol. The structure features a benzamide core substituted with a fluoro group and heterocyclic rings that may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1396748-85-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the benzamide core from fluoro-substituted benzoyl chloride and an appropriate amine. The furan and thiophene groups are introduced through nucleophilic substitution reactions, followed by coupling under suitable conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing furan and thiophene rings have shown enhanced activity against human breast adenocarcinoma (MCF-7), human melanoma (MEL-8), and acute leukemia cell lines (CEM-13, U-937).

Table: Cytotoxic Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.12 |

| 2-Fluoro-N-(furan-2-ylmethyl)... | MCF-7 | 0.65 |

| Novel Compound A | MDA-MB-231 | 1.55 |

These findings suggest that the incorporation of specific substituents can enhance the anticancer properties of benzamide derivatives.

The proposed mechanisms for the anticancer activity include induction of apoptosis in cancer cells and inhibition of cell proliferation. Flow cytometry assays have demonstrated that compounds similar to this compound can induce apoptosis in a dose-dependent manner.

Case Studies

- Study on Antileukemic Activity : A study evaluated the biological activity of several benzamide derivatives against leukemic cell lines. The results showed that compounds similar to this compound had IC values significantly lower than standard treatments like doxorubicin, indicating superior potency.

- Antimicrobial Properties : Another research focused on the antimicrobial activity of furan and thiophene-containing compounds. The results indicated that these compounds exhibited significant antibacterial effects against various strains, suggesting potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.